4-methyl-N-(3-(morpholine-4-carbonyl)phenyl)benzenesulfonamide
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Overview
Description
4-methyl-N-(3-(morpholine-4-carbonyl)phenyl)benzenesulfonamide is a synthetic organic compound belonging to the class of benzenesulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a methyl group and a morpholine-4-carbonyl group. It is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(3-(morpholine-4-carbonyl)phenyl)benzenesulfonamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the preparation of 4-methylbenzenesulfonyl chloride by reacting 4-methylbenzenesulfonic acid with thionyl chloride under reflux conditions.
Coupling Reaction: The intermediate 4-methylbenzenesulfonyl chloride is then reacted with 3-aminophenylmorpholine in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure maximum yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(3-(morpholine-4-carbonyl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (hydrochloric acid) or basic conditions (sodium hydroxide).
Major Products
Substitution: Formation of various substituted benzenesulfonamides.
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Hydrolysis: Formation of corresponding carboxylic acids and amines.
Scientific Research Applications
4-methyl-N-(3-(morpholine-4-carbonyl)phenyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer and antimicrobial agent due to its ability to inhibit carbonic anhydrase IX, an enzyme overexpressed in many tumors.
Biological Studies: Used in studies to understand enzyme inhibition and its effects on cellular processes.
Chemical Biology: Employed as a tool compound to study the role of sulfonamides in biological systems.
Pharmaceutical Development: Potential lead compound for the development of new therapeutic agents targeting specific enzymes or pathways.
Mechanism of Action
The mechanism of action of 4-methyl-N-(3-(morpholine-4-carbonyl)phenyl)benzenesulfonamide involves the inhibition of carbonic anhydrase IX. This enzyme plays a crucial role in regulating pH in tumor cells, and its inhibition leads to disruption of pH homeostasis, resulting in reduced tumor growth and proliferation. The compound binds to the active site of the enzyme, blocking its activity and leading to the accumulation of acidic metabolites within the tumor cells .
Comparison with Similar Compounds
Similar Compounds
4-methylbenzenesulfonamide: Lacks the morpholine-4-carbonyl group, making it less specific in its biological activity.
N-(3-(morpholine-4-carbonyl)phenyl)benzenesulfonamide: Similar structure but without the methyl group, which may affect its binding affinity and specificity.
4-methyl-N-(3-(piperidine-4-carbonyl)phenyl)benzenesulfonamide: Contains a piperidine ring instead of a morpholine ring, which can alter its pharmacokinetic properties.
Uniqueness
4-methyl-N-(3-(morpholine-4-carbonyl)phenyl)benzenesulfonamide is unique due to the presence of both the methyl group and the morpholine-4-carbonyl group, which contribute to its specific binding properties and biological activity. These structural features enhance its potential as a selective inhibitor of carbonic anhydrase IX, making it a promising candidate for further development in medicinal chemistry .
Properties
IUPAC Name |
4-methyl-N-[3-(morpholine-4-carbonyl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-14-5-7-17(8-6-14)25(22,23)19-16-4-2-3-15(13-16)18(21)20-9-11-24-12-10-20/h2-8,13,19H,9-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBZQKSCNVTTDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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